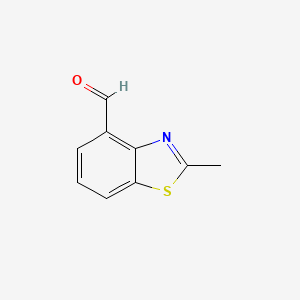
2-Methylbenzothiazole-4-carboxaldehyde
Vue d'ensemble
Description
“2-Methylbenzothiazole-4-carboxaldehyde” is a chemical compound with the molecular formula C9H7NOS and a molar mass of 177.22 . It is used in scientific research and exhibits unique properties that make it suitable for various applications, including drug discovery, material synthesis, and organic chemistry investigations.
Synthesis Analysis
The synthesis of 2-methylbenzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, 2-methylbenzothiazole can be synthesized by the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods .
Molecular Structure Analysis
The molecular structure of “2-Methylbenzothiazole-4-carboxaldehyde” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
2-Methylbenzothiazole is a reagent employed in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles . It is also used as a sensitizer in the initiation of free radical polymerization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methylbenzothiazole-4-carboxaldehyde” include a density of 1.320±0.06 g/cm3 and a boiling point of 316.3±15.0 °C .
Applications De Recherche Scientifique
1. Synthetic and Medicinal Chemistry
- Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
- Methods : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
- Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc. They are also used as electrophosphorescent emitter in OLEDs .
2. Free Radical Polymerization
- Application : Two-cationic 2-methylbenzothiazole derivatives are used as green light absorbed sensitizers in initiation of free radical polymerization .
- Methods : These compounds exhibit a strong absorption around 520 nm. The dye/borate salt, dye/borate salt/N-methoxypyridinium salt, dye/borate salt/diphenyliodonium salt, and dye/borate salt/1,3,5-triazine derivative combinations are very efficient in initiating of radical photopolymerization of triacrylate .
- Results : Excellent polymerization profiles were obtained. The effect of both sensitizer and co-initiator structure on the ability to initiate of free radical polymerization of photoinitiating systems was also presented .
3. Antioxidant, Analgesic, Anti-inflammatory, and Antimicrobial Activities
- Application : Thiazole derivatives, including benzothiazoles, have been found to exhibit a wide range of biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, and antimicrobials .
- Methods : The specific methods of application or experimental procedures can vary widely depending on the specific compound and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .
4. Antitumor and Cytotoxic Activities
- Application : Some thiazole derivatives, including benzothiazoles, have been found to exhibit antitumor and cytotoxic activities. This makes them potential candidates for the development of new anticancer drugs .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested for their antitumor and cytotoxic activities using various in vitro and in vivo models. This can include testing on cancer cell lines or in animal models of cancer .
5. Antimicrobial and Antifungal Activities
- Application : Thiazole derivatives, including benzothiazoles, have been found to exhibit a wide range of biological activities. They can act as antimicrobials and antifungals .
- Methods : The specific methods of application or experimental procedures can vary widely depending on the specific compound and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .
6. Antiviral and Neuroprotective Activities
- Application : Some thiazole derivatives, including benzothiazoles, have been found to exhibit antiviral and neuroprotective activities. This makes them potential candidates for the development of new antiviral drugs and neuroprotective agents .
- Methods : These compounds are typically synthesized in a laboratory setting and then tested for their antiviral and neuroprotective activities using various in vitro and in vivo models. This can include testing on viral cell lines or in animal models of neurological disorders .
Safety And Hazards
Orientations Futures
2-Methylbenzothiazole derivatives have been proposed as new photoinitiators of polymerization of 2-ethyl-(2-hydroxymethyl)-1,3-propanediol triacrylate under argon laser exposure . These compounds exhibit a strong absorption around 520 nm and are very efficient in initiating radical photopolymerization of triacrylate . This suggests potential future applications in the field of polymer synthesis.
Propriétés
IUPAC Name |
2-methyl-1,3-benzothiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUWJEOURRVHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzo[d]thiazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



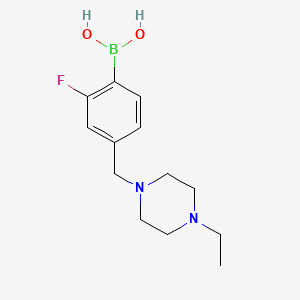
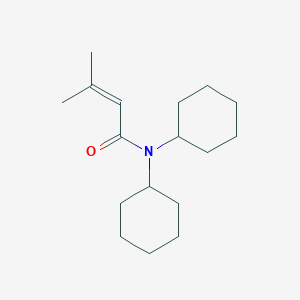
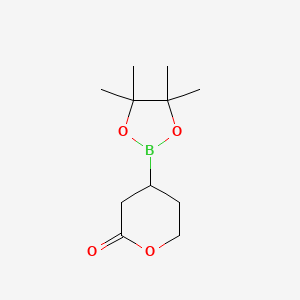
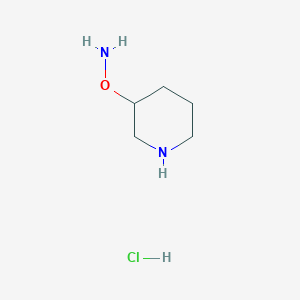

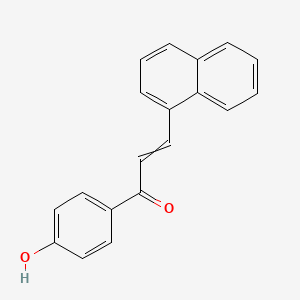

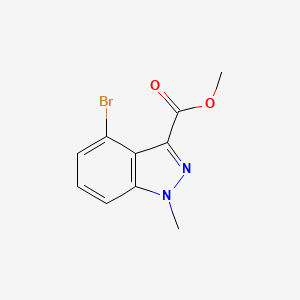
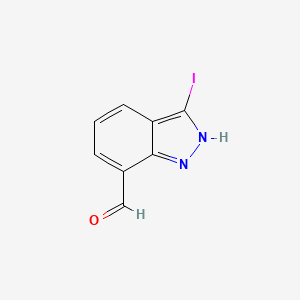
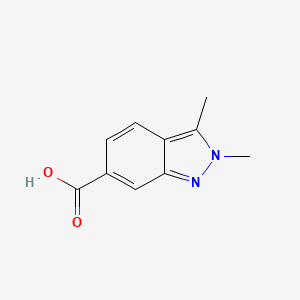
![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)
![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)